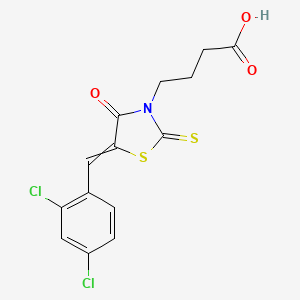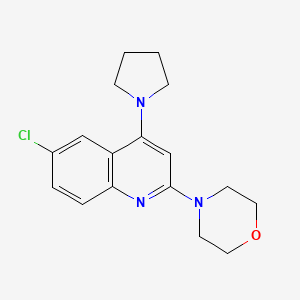
4-(6-Chloro-4-(pyrrolidin-1-yl)quinolin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a chlorine atom at the 6-position, a morpholine ring at the 2-position, and a pyrrolidine ring at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated at the 6-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution with Morpholine and Pyrrolidine: The chlorinated quinoline undergoes nucleophilic substitution reactions with morpholine and pyrrolidine to introduce the respective substituents at the 2- and 4-positions.
Industrial Production Methods
Industrial production of 6-chloro-2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated quinoline cores.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(piperidin-4-yl)-4-(pyrrolidin-1-yl)quinoline: Similar structure with a piperidine ring instead of a morpholine ring.
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline: Similar structure with a piperidine ring instead of a pyrrolidine ring.
6-chloro-2-(morpholin-4-yl)-4-(morpholin-1-yl)quinoline: Similar structure with two morpholine rings.
Uniqueness
6-chloro-2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline is unique due to its specific combination of substituents, which can result in distinct biological activities and chemical properties compared to other similar compounds. The presence of both morpholine and pyrrolidine rings may confer unique binding affinities and selectivities for molecular targets.
Properties
Molecular Formula |
C17H20ClN3O |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-(6-chloro-4-pyrrolidin-1-ylquinolin-2-yl)morpholine |
InChI |
InChI=1S/C17H20ClN3O/c18-13-3-4-15-14(11-13)16(20-5-1-2-6-20)12-17(19-15)21-7-9-22-10-8-21/h3-4,11-12H,1-2,5-10H2 |
InChI Key |
MUYBCFUHVOFHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC3=C2C=C(C=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


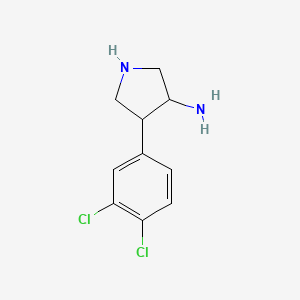
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-tert-butylacetamide](/img/structure/B14864638.png)
![7-(3-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14864645.png)
![3-Chloro-5H-[1,2,4]triazino[5,6-B]indole](/img/structure/B14864646.png)
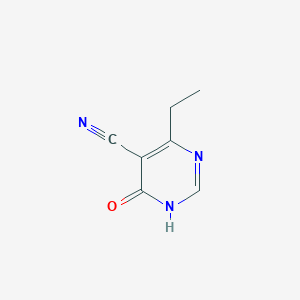
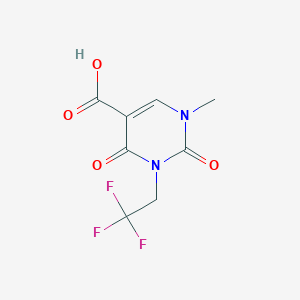
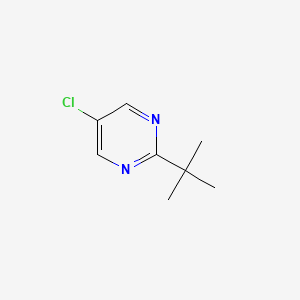
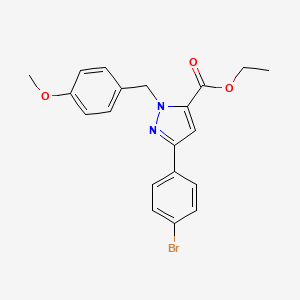

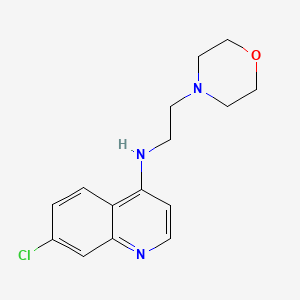


![2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid](/img/structure/B14864717.png)
